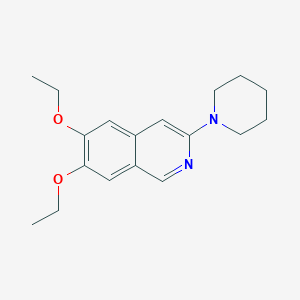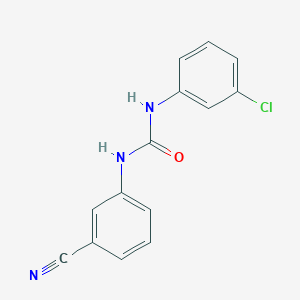![molecular formula C15H21FN2O3S B5761339 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)
1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. DSP-4 is a potent and selective neurotoxin that selectively destroys noradrenergic neurons in the brain, making it a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes.
作用机制
1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine selectively destroys noradrenergic neurons in the brain by binding to and inhibiting the uptake of norepinephrine (NE) by noradrenergic neurons. This leads to a depletion of NE in the brain and subsequent degeneration of noradrenergic neurons. The mechanism of action of 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is highly selective for noradrenergic neurons and does not affect other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
The depletion of NE in the brain following 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine administration has been shown to have a number of biochemical and physiological effects. For example, 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been shown to impair learning and memory in animal models, increase anxiety-like behavior, and alter circadian rhythms. 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has also been shown to affect cardiovascular function, with some studies reporting an increase in blood pressure and heart rate following 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine administration.
实验室实验的优点和局限性
One of the main advantages of 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine as a research tool is its selectivity for noradrenergic neurons, which allows for the investigation of the specific role of the noradrenergic system in various physiological and pathological processes. However, one limitation of 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is that it does not completely destroy all noradrenergic neurons in the brain, and some neurons may be resistant to the neurotoxic effects of 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. Additionally, the effects of 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine may vary depending on the dose, route of administration, and species used in the experiment.
未来方向
There are several future directions for research involving 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. One area of interest is the investigation of the role of the noradrenergic system in drug addiction and withdrawal. Another area of interest is the use of 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine as a research tool in the development of new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to better understand the effects of 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine on cardiovascular function and its potential implications for human health.
合成方法
1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can be synthesized through a multistep process that involves the reaction of 1-(2,2-dimethylpropanoyl)piperazine with p-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
科学研究应用
1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been widely used in scientific research to investigate the role of the noradrenergic system in various physiological and pathological processes. For example, 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been used to study the effects of noradrenergic denervation on learning and memory, anxiety, depression, and drug addiction. 1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has also been used to investigate the role of the noradrenergic system in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
属性
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-15(2,3)14(19)17-8-10-18(11-9-17)22(20,21)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTKULPDCAAKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2,2-dimethylpropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(4-bromophenyl)acryloyl]azepane](/img/structure/B5761275.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5761287.png)
![3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5761295.png)




![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)

![4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)
